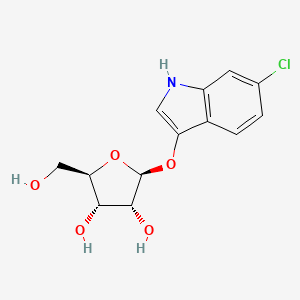
6-Chloro-3-indolyl beta-d-ribofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-indolyl beta-d-ribofuranoside is a chromogenic substrate that produces an insoluble rose color when hydrolyzed. It is commonly used in microbiological and biochemical assays to detect the presence of specific enzymes, such as beta-galactosidase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl beta-d-ribofuranoside typically involves the reaction of 6-chloroindole with a ribofuranosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
6-Chloro-3-indolyl beta-d-ribofuranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an enzyme such as beta-galactosidase.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide.
Substitution: Involves the replacement of the chlorine atom with other functional groups using nucleophilic reagents.
Major Products
Hydrolysis: Produces 6-chloroindole and ribose.
Oxidation: Results in the formation of oxidized indole derivatives.
Substitution: Leads to various substituted indole compounds.
科学研究应用
6-Chloro-3-indolyl beta-d-ribofuranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Microbiology: Used as a substrate in assays to detect beta-galactosidase activity in bacterial colonies.
Biochemistry: Employed in enzyme kinetics studies to measure the activity of glycosidases.
Medicine: Utilized in diagnostic reagents to identify specific enzyme deficiencies.
Industry: Applied in the production of diagnostic kits and research reagents.
作用机制
The mechanism of action of 6-Chloro-3-indolyl beta-d-ribofuranoside involves its hydrolysis by specific enzymes, such as beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloroindole, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity .
相似化合物的比较
Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-d-ribofuranoside: Another chromogenic substrate that produces a blue color upon hydrolysis.
6-Chloro-3-indolyl beta-d-galactopyranoside: Similar in structure but used for different enzyme assays.
Uniqueness
6-Chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific chromogenic properties, producing a distinct rose color, which makes it particularly useful in assays where differentiation based on color is crucial .
属性
分子式 |
C13H14ClNO5 |
|---|---|
分子量 |
299.70 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[(6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H14ClNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |
InChI 键 |
PNVCPADWDPYYOA-FDYHWXHSSA-N |
手性 SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
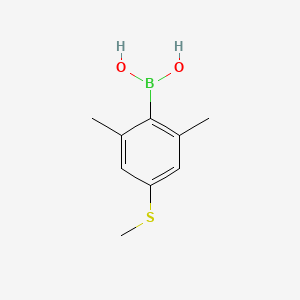

![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
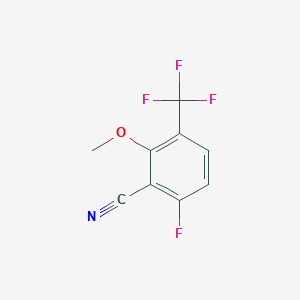
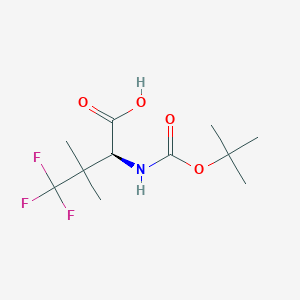



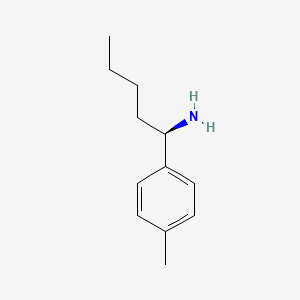

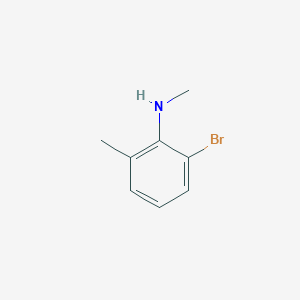
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
